molecular formula C11H15BrFNO2 B1526435 [(5-Bromo-2-fluorophenyl)methyl](2,2-dimethoxyethyl)amine CAS No. 1179608-64-0

[(5-Bromo-2-fluorophenyl)methyl](2,2-dimethoxyethyl)amine

Cat. No.: B1526435
CAS No.: 1179608-64-0
M. Wt: 292.14 g/mol
InChI Key: LXUDGWTUTDNEDQ-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is N-[(5-bromo-2-fluorophenyl)methyl]-2,2-dimethoxyethanamine, which precisely describes the molecular architecture and substitution pattern. This nomenclature reflects the presence of a benzyl group substituted with bromine at the 5-position and fluorine at the 2-position, connected through a methylene bridge to an amine group that is further substituted with a 2,2-dimethoxyethyl chain.

The molecular formula C11H15BrFNO2 indicates a moderately complex organic structure containing eleven carbon atoms, fifteen hydrogen atoms, one bromine atom, one fluorine atom, one nitrogen atom, and two oxygen atoms. This composition yields a molecular weight of 292.14 grams per mole, positioning it within the range typical for pharmaceutical intermediates and specialty chemical compounds. The presence of multiple heteroatoms (nitrogen, oxygen, bromine, and fluorine) contributes to the compound's unique physicochemical properties and potential biological activity profiles.

Property Value Reference
Systematic Name N-[(5-bromo-2-fluorophenyl)methyl]-2,2-dimethoxyethanamine
Molecular Formula C11H15BrFNO2
Molecular Weight 292.14 g/mol
Chemical Abstracts Service Registry Number 1179608-64-0
International Chemical Identifier Key LXUDGWTUTDNEDQ-UHFFFAOYSA-N

The structural framework can be analyzed in terms of its constituent components: the aromatic benzyl system provides rigidity and potential for pi-pi interactions, while the dimethoxyethyl substituent introduces conformational flexibility and hydrogen bonding capabilities. The strategic placement of halogen substituents on the aromatic ring influences both electronic distribution and steric accessibility, factors that significantly impact the compound's reactivity and binding characteristics. The presence of the dimethoxy acetal functionality suggests potential for controlled release of aldehydic species under appropriate conditions, making this compound particularly valuable in synthetic chemistry applications.

Analysis of the molecular connectivity reveals that the compound contains three distinct structural domains: the halogenated aromatic ring, the flexible aliphatic spacer containing the secondary amine, and the protected aldehyde equivalent in the form of the dimethyl acetal. This architectural arrangement provides multiple sites for chemical modification and functionalization, enabling diverse synthetic transformations and structure-activity relationship studies.

Crystallographic and Conformational Studies

The crystallographic investigation of (5-bromo-2-fluorophenyl)methylamine requires examination of its three-dimensional molecular arrangement and intermolecular packing patterns. While specific crystallographic data for this compound was not available in the current literature search, analysis of related structures provides insights into expected conformational preferences and crystal packing motifs.

The compound exhibits significant conformational flexibility due to the presence of multiple rotatable bonds, particularly around the benzyl-amine linkage and the ethyl-acetal chain. The XLogP3 value of 2.0 indicates moderate lipophilicity, suggesting balanced hydrophobic and hydrophilic character that influences both solubility properties and potential membrane permeability. This lipophilicity parameter reflects the contribution of the aromatic ring system and halogen substituents balanced against the polar amine and ether functionalities.

Conformational Parameter Predicted Value Analysis Method
Rotatable Bond Count 2 Computational Analysis
XLogP3 (Lipophilicity) 2.0 Computational Prediction
Topological Polar Surface Area Not Specified Computational Estimation
Molecular Complexity 199 Computational Assessment

The presence of both bromine and fluorine substituents on the aromatic ring creates an asymmetric electronic environment that influences the preferred conformational states. Bromine, being a larger and more polarizable halogen, introduces different steric and electronic effects compared to fluorine, which is highly electronegative but small in size. This asymmetric substitution pattern likely results in preferential orientation of the benzyl group relative to the aliphatic chain, with implications for crystal packing and intermolecular interactions.

The acetal functionality in the 2,2-dimethoxyethyl substituent adopts a tetrahedral geometry around the central carbon atom, creating a relatively rigid local structure despite the overall molecular flexibility. This structural feature contributes to the compound's stability under neutral and basic conditions while maintaining reactivity toward acid-catalyzed hydrolysis. The conformational preferences of this moiety influence the overall molecular shape and accessibility of the amine nitrogen for hydrogen bonding and coordination interactions.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic analysis of (5-bromo-2-fluorophenyl)methylamine provides detailed information about its molecular structure and electronic environment. Nuclear magnetic resonance spectroscopy would reveal characteristic patterns consistent with the proposed structure, including distinct signals for the aromatic protons, benzylic methylene, amine-adjacent carbons, and acetal functionalities.

The proton nuclear magnetic resonance spectrum would be expected to show aromatic signals in the 7.0-8.0 parts per million region, with specific coupling patterns reflecting the substitution pattern of the benzene ring. The 5-bromo and 2-fluoro substituents create a unique splitting pattern that serves as a diagnostic fingerprint for structural confirmation. The benzylic methylene protons adjacent to both the aromatic ring and the secondary amine would appear as characteristic multiplets, typically in the 3.5-4.0 parts per million range.

Spectroscopic Region Expected Signals Structural Assignment
Aromatic Region (7.0-8.0 ppm) Multiplets Substituted benzene ring protons
Benzylic Region (3.5-4.0 ppm) Multiplet Aromatic-CH2-nitrogen linkage
Acetal Region (4.5-5.0 ppm) Triplet Central acetal carbon-hydrogen
Methoxy Region (3.3-3.8 ppm) Singlets Dimethoxy substituents
Alkyl Region (2.5-3.0 ppm) Multiplet Amine-adjacent methylene

Carbon-13 nuclear magnetic resonance spectroscopy would provide additional structural confirmation through characteristic chemical shifts for the various carbon environments. The aromatic carbons would appear in the 110-160 parts per million region, with specific shifts reflecting the electronic influence of the halogen substituents. The acetal carbon would show a characteristic downfield shift around 100-110 parts per million, while the methoxy carbons would appear in the 55-65 parts per million range.

Infrared spectroscopy analysis would reveal characteristic absorption bands corresponding to the functional groups present in the molecule. The secondary amine would show nitrogen-hydrogen stretching vibrations around 3300-3500 wavenumbers, while the carbon-oxygen stretches of the ether linkages would appear in the 1000-1300 wavenumber region. The aromatic carbon-carbon stretches would be observed around 1450-1600 wavenumbers, with additional bands corresponding to carbon-halogen stretches in the fingerprint region.

Mass spectrometry characterization would confirm the molecular weight of 292.14 grams per mole and provide fragmentation patterns diagnostic of the compound's structure. The molecular ion peak would show the characteristic isotope pattern for bromine-containing compounds, with peaks separated by two mass units reflecting the natural abundance of bromine-79 and bromine-81 isotopes. Fragmentation would likely proceed through loss of methoxy groups and cleavage of the benzylic carbon-nitrogen bond, generating characteristic fragment ions for structural elucidation.

Computational Modeling of Electronic Structure

Computational analysis of (5-bromo-2-fluorophenyl)methylamine provides detailed insights into its electronic structure, molecular orbitals, and reactivity patterns. Density functional theory calculations would reveal the distribution of electron density throughout the molecule and identify sites of highest and lowest electron density, which correlate with chemical reactivity and potential interaction sites.

The halogen substitution pattern on the aromatic ring creates a complex electronic environment with both electron-withdrawing effects from the halogens and the resulting influence on the overall charge distribution. Fluorine, being highly electronegative, withdraws electron density through inductive effects, while bromine contributes both inductive and mesomeric effects due to its larger size and polarizability. This electronic asymmetry influences the reactivity of both the aromatic ring and the attached aliphatic chain.

Computational Parameter Predicted Characteristics Chemical Implications
Highest Occupied Molecular Orbital Nitrogen lone pair character Nucleophilic reactivity center
Lowest Unoccupied Molecular Orbital Aromatic pi-system character Electrophilic attack sites
Dipole Moment Moderate polar character Intermolecular interaction strength
Electrostatic Potential Asymmetric distribution Regioselectivity predictions

The nitrogen atom in the secondary amine functionality serves as the primary nucleophilic center, with its lone pair of electrons representing the highest occupied molecular orbital in most conformational states. This electronic feature explains the compound's potential for participation in nucleophilic substitution reactions, coordination chemistry, and hydrogen bonding interactions. The electron density on nitrogen is influenced by both the aromatic substituent and the aliphatic chain, creating a balanced nucleophilicity that can be fine-tuned through chemical modifications.

The aromatic pi-system, modified by halogen substitution, exhibits altered electron density distribution compared to unsubstituted benzene derivatives. The combined effects of bromine and fluorine substituents create regions of varying electrophilicity around the aromatic ring, with implications for regioselective reactions and molecular recognition processes. Computational modeling would predict the preferred sites for electrophilic aromatic substitution and provide insights into the compound's behavior in cycloaddition reactions and other transformation processes.

The acetal functionality contributes to the overall electronic structure through its oxygen lone pairs, which can participate in hydrogen bonding and coordination interactions. The electron-donating character of the methoxy groups influences the reactivity of the central acetal carbon, making it susceptible to acid-catalyzed hydrolysis while maintaining stability under basic conditions. This electronic characteristic is crucial for understanding the compound's stability profile and potential for controlled chemical transformations in synthetic applications.

Properties

IUPAC Name

N-[(5-bromo-2-fluorophenyl)methyl]-2,2-dimethoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrFNO2/c1-15-11(16-2)7-14-6-8-5-9(12)3-4-10(8)13/h3-5,11,14H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXUDGWTUTDNEDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNCC1=C(C=CC(=C1)Br)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(5-Bromo-2-fluorophenyl)methylamine is a chemical compound characterized by its unique molecular structure, which includes a bromo and a fluorine atom on the phenyl ring, along with a dimethoxyethyl amine group. This combination of functional groups contributes to its potential biological activity and reactivity.

  • Molecular Formula : C₁₁H₁₅BrFNO₂
  • CAS Number : 1179608-64-0
  • Structure : The presence of halogens (bromo and fluoro) and methoxy groups significantly influences the compound's interactions with biological targets.

Synthesis

The synthesis of (5-Bromo-2-fluorophenyl)methylamine can be achieved through various methods, including:

5 Bromo 2 fluorobenzyl chloride+2 2 dimethoxyethylamine[(5Bromo2fluorophenyl)methyl](2,2dimethoxyethyl)amine\text{5 Bromo 2 fluorobenzyl chloride}+\text{2 2 dimethoxyethylamine}\rightarrow [(5-Bromo-2-fluorophenyl)methyl](2,2-dimethoxyethyl)amine

This reaction highlights the versatility in synthesizing this compound while allowing for modifications to enhance its properties.

Preliminary Findings

Initial studies suggest that (5-Bromo-2-fluorophenyl)methylamine exhibits potential biological activity. Compounds with similar structures have been investigated for their effects on various biological pathways. Notably, compounds containing halogen substitutions often show enhanced pharmacological properties due to their ability to interact with specific biological targets.

The biological activity of this compound may involve:

  • Receptor Binding : The amine group may facilitate binding to specific receptors or enzymes.
  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzyme functions, affecting metabolic pathways.

Further research is needed to elucidate the specific mechanisms and therapeutic potentials associated with (5-Bromo-2-fluorophenyl)methylamine.

Case Studies and Research Findings

  • Cancer Research : Preliminary studies have indicated that similar compounds exhibit cytotoxic effects against various cancer cell lines. For example, a study found that certain haloalkyl amines showed significant growth inhibition in L1210 mouse leukemia cells with IC(50) values in the nanomolar range .
  • Antimicrobial Activity : Research into related compounds has suggested potential antimicrobial properties. The presence of halogens can enhance the lipophilicity and membrane permeability of these compounds, making them suitable candidates for further investigation in antimicrobial applications.
  • Pharmacokinetics : Interaction studies are crucial for understanding the pharmacokinetic and pharmacodynamic profiles of (5-Bromo-2-fluorophenyl)methylamine. Such studies help determine how the compound is absorbed, distributed, metabolized, and excreted in biological systems.

Comparative Analysis

Compound NameMolecular FormulaKey Features
(5-Bromo-2-fluorophenyl)methylamineC₁₁H₁₅BrFNO₂Contains bromo and fluoro substitutions; potential for diverse biological interactions.
5-bromo-N-(2,2-dimethoxyethyl)pyridin-2-amineC₉H₁₃BrN₂O₂Features a pyridine ring; different electronic properties may influence biological activity.
4-bromo-N,N-diethylbenzamideC₁₁H₁₄BrNAn amide instead of an amine; different reactivity profile impacting biological effects.

The uniqueness of (5-Bromo-2-fluorophenyl)methylamine lies in its specific combination of halogen substitutions and methoxy groups, which may confer distinct biological activities compared to these similar compounds.

Scientific Research Applications

(5-Bromo-2-fluorophenyl)methylamine is a chemical compound with the molecular formula C11H15BrFNO2C_{11}H_{15}BrFNO_2 and a CAS number of 1179608-64-0. This compound features bromine and fluorine substitutions on a phenyl ring, contributing to its unique chemical properties. The amine functional group enhances its reactivity and potential biological activity, while the presence of two methoxy groups in the ethyl chain provides additional steric hindrance, which may influence its interactions with biological targets.

Applications

(5-Bromo-2-fluorophenyl)methylamine has potential applications in pharmaceutical development, chemical research, and other fields.

Pharmaceutical Development

  • As a candidate for drug development targeting neurological disorders or cancers.
  • Synthesis of Indoleamine 2,3-dioxygenase inhibitors useful in the treatment of cancer and other disorders .

Chemical Research

  • Used as a reagent.
  • Synthesis of derivatives or modifying the compound for specific applications.

Other Potential Applications

  • The compound's potential as a therapeutic agent for conditions such as Alzheimer's disease is being explored, with ongoing trials assessing its efficacy and safety.

Preliminary studies suggest that (5-Bromo-2-fluorophenyl)methylamine exhibits potential biological activity. Compounds with similar structures have been investigated for their effects on various biological pathways. Further research is necessary to elucidate the specific biological mechanisms and therapeutic potentials of this compound.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Related Compounds

Compound Name Aromatic Core Substituents on Aromatic Ring Amine Side Chain Molecular Formula Key Properties/Applications Reference
(5-Bromo-2-fluorophenyl)methylamine Bromo-fluorophenyl Br, F 2,2-Dimethoxyethyl C₁₁H₁₄BrFNO₂ Discontinued; potential intermediate
(5-Bromopyrimidin-2-yl)-(2,2-dimethoxyethyl)amine Pyrimidine Br 2,2-Dimethoxyethyl C₉H₁₃BrN₂O₂ Drug building block (SynChem Inc.)
(5-Bromo-2-fluorophenyl)methylamine Bromo-fluorophenyl Br, F Isopropyl C₁₀H₁₂BrFN Simpler side chain; improved lipophilicity
(5-Bromo-pyridin-2-yl)-(2,2-dimethoxyethyl)-amine Pyridine Br 2,2-Dimethoxyethyl C₉H₁₃BrN₂O₂ Heteroaromatic variant; enhanced solubility
[(5-Bromothiophen-2-yl)methyl][2-(3,4-dimethoxyphenyl)ethyl]amine Bromothiophene Br 2-(3,4-Dimethoxyphenyl)ethyl C₁₆H₁₉BrNO₂S Thiophene core; dual methoxy groups

Structural Variations and Impact on Properties

  • Aromatic Core Differences: Halogenated Benzene vs.
  • Amine Side Chain Modifications :

    • 2,2-Dimethoxyethyl vs. Isopropyl : The dimethoxyethyl group increases hydrophilicity and conformational flexibility, whereas the isopropyl group () enhances lipophilicity, impacting membrane permeability .
    • Phenylethyl vs. Dimethoxyethyl : The phenylethyl side chain in the thiophene analogue () introduces π-π stacking capabilities, useful in receptor binding .

Physicochemical and Functional Properties

  • Solubility : The dimethoxyethyl group in the target compound improves water solubility compared to isopropyl analogues, as evidenced by NMR data in , where similar structures show polar functional group interactions .
  • Stability: The discontinued status of the target compound () may relate to hydrolytic instability of the dimethoxy group under acidic conditions, a challenge less pronounced in non-ether analogues like the pyridine derivative .

Preparation Methods

Synthesis of the 5-Bromo-2-fluorophenylmethyl Intermediate

The initial step generally involves the preparation of the 5-bromo-2-fluorophenylmethyl moiety, which serves as the aromatic backbone for further functionalization.

  • Halogenated Aromatic Synthesis : According to patent CN104892566A, bromination and fluorination of benzyl derivatives can be achieved via electrophilic aromatic substitution or coupling reactions. For example, 2-bromothiophene and p-bromofluorobenzene undergo coupling to yield fluorophenyl-substituted thiophenes, which can be further functionalized to introduce bromine at the 5-position of the phenyl ring.

  • Selective Bromination : The use of brominating agents such as 1-butyl-3-methylimidazolium tribromide under solvent-free conditions has been demonstrated to provide high regioselectivity and excellent yields for bromination of aromatic aldehydes, which can be adapted for phenyl derivatives.

Step Reactants Reagents/Conditions Outcome/Yield Reference
1 2-bromothiophene + p-bromofluorobenzene Pd-catalyzed coupling reaction 2-(4-fluorophenyl)thiophene
2 2-(4-fluorophenyl)thiophene + 2-methyl-5-bromobenzoic acid Friedel-Crafts acylation with Lewis acid catalyst 5-bromo-2-methylphenyl-2-(4-fluorophenyl)thiophenemethanone
3 Ketone intermediate Reduction with boron trifluoride ether and triethylsilane Brominated methylphenyl derivative, 70% yield

Introduction of the 2,2-Dimethoxyethylamine Side Chain

The functionalization of the aromatic bromofluorophenylmethyl intermediate with the 2,2-dimethoxyethylamine moiety typically involves nucleophilic substitution or reductive amination strategies.

  • Reductive Amination : This method is widely used to attach amine groups to aldehydes or ketones. The aromatic aldehyde or ketone derivative can be reacted with 2,2-dimethoxyethylamine in the presence of reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride under mild conditions to form the desired amine.

  • Nucleophilic Substitution : Alternatively, halogenated methyl groups on the aromatic ring can be substituted by 2,2-dimethoxyethylamine under basic conditions, often involving solvents like ethanol or dimethylformamide (DMF), and heating to facilitate the reaction.

Step Reactants Reagents/Conditions Outcome/Yield Reference
4 5-bromo-2-fluorophenylmethyl aldehyde/ketone + 2,2-dimethoxyethylamine Reductive amination with NaBH(OAc)3 in acetic acid/ethanol (5-Bromo-2-fluorophenyl)methylamine, high yield Inferred from general synthetic methods
5 5-bromo-2-fluorophenylmethyl bromide + 2,2-dimethoxyethylamine Nucleophilic substitution in DMF or ethanol, heating Target amine compound, moderate to high yield Inferred

Purification and Characterization

  • Purification : The crude product is typically purified by column chromatography using silica gel and eluents such as ethyl acetate/hexane mixtures or by recrystallization from appropriate solvents.

  • Characterization : Confirmation of the structure is performed by NMR (1H, 13C), mass spectrometry, and elemental analysis to verify the presence of bromine, fluorine, and the dimethoxyethylamine group.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Yield Range Notes
Aromatic bromofluorophenylmethyl synthesis Pd-catalyzed coupling, Friedel-Crafts acylation, reduction with BF3·OEt2/triethylsilane ~70% Expensive reducing agents; environmentally friendly options sought
Bromination of aromatic ring 1-butyl-3-methylimidazolium tribromide, solvent-free, mild heating High regioselectivity, excellent yield Applicable for selective bromination
Attachment of 2,2-dimethoxyethylamine Reductive amination with sodium triacetoxyborohydride or nucleophilic substitution in DMF/ethanol Moderate to high Standard amination methods adapted for this substrate

Research Findings and Considerations

  • The use of coupling reactions and Friedel-Crafts acylation provides a robust route to the bromofluorophenylmethyl aromatic intermediate, although some reagents like boron trifluoride ether complexes are costly.

  • Solvent-free bromination methods using ionic liquid tribromide reagents offer environmentally friendly and selective bromination alternatives.

  • Reductive amination remains the preferred method for attaching the 2,2-dimethoxyethylamine group due to its mild conditions and high selectivity, minimizing side reactions and degradation.

  • Optimization of reaction conditions such as temperature, solvent choice, and molar ratios is critical to maximize yield and purity.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for (5-Bromo-2-fluorophenyl)methylamine?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting a bromo-fluorophenylmethyl halide with 2,2-dimethoxyethylamine in the presence of a base like N,N-diisopropylethylamine (DIEA) in polar aprotic solvents (e.g., DMF or DMSO) at 50–80°C. This method is adapted from protocols for structurally similar N-(2,2-dimethoxyethyl)amine derivatives . Purification typically involves column chromatography using silica gel and ethyl acetate/hexane gradients.

Q. How can the purity and structural integrity of the compound be verified post-synthesis?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR spectra to confirm substituent positions and absence of impurities.
  • Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks and fragmentation patterns.
  • Elemental Analysis : Compare experimental C, H, N, Br, and F percentages with theoretical values.
  • HPLC : Employ reverse-phase chromatography to assess purity (>95% recommended for research use) .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer :

  • Cross-Validation : Combine NMR, MS, and IR data to cross-check functional groups and molecular weight.
  • Computational Modeling : Perform Density Functional Theory (DFT) calculations to predict NMR chemical shifts or vibrational frequencies, comparing them with experimental data .
  • Literature Comparison : Reference canonical SMILES or InChIKeys from databases (e.g., PubChem) to validate structural assignments .

Q. How does the bromo-fluoro substitution pattern influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Electronic Effects : The bromine atom acts as a potential leaving group in Suzuki-Miyaura couplings, while the fluorine’s electronegativity enhances aryl ring stability.
  • Steric Considerations : The ortho-fluorine substituent may hinder coupling efficiency; optimize using bulky ligands (e.g., SPhos) or elevated temperatures.
  • Case Study : Similar brominated benzophenones showed improved coupling yields with Pd(OAc)2_2/XPhos catalysts .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

  • Methodological Answer :

  • Solvent Selection : Use mixed solvents (e.g., dichloromethane/hexane) to promote slow crystallization.
  • Temperature Control : Gradual cooling from 40°C to 4°C enhances crystal lattice formation.
  • Crystallography Tools : Employ X-ray diffraction with SHELXL or OLEX2 for structure refinement. Note that fluorine atoms may require high-resolution data due to weak scattering .

Q. How can researchers assess the compound’s potential as a pharmacological intermediate?

  • Methodological Answer :

  • Enzyme Assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence-based assays.
  • Receptor Binding Studies : Radioligand displacement assays (e.g., 3H^3H-labeled ligands) can quantify affinity for G-protein-coupled receptors.
  • Metabolic Stability : Use liver microsomes to evaluate cytochrome P450-mediated degradation rates .

Notes for Data Contradictions

  • Synthesis Yield Variability : If yields fluctuate, optimize reaction stoichiometry (1.2–1.5 eq. of 2,2-dimethoxyethylamine) or switch to microwave-assisted synthesis for improved consistency .
  • Anomalous NMR Peaks : Trace solvents (e.g., DMF) may co-crystallize; re-purify via recrystallization or preparative TLC .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(5-Bromo-2-fluorophenyl)methyl](2,2-dimethoxyethyl)amine
Reactant of Route 2
Reactant of Route 2
[(5-Bromo-2-fluorophenyl)methyl](2,2-dimethoxyethyl)amine

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